REACTION_CXSMILES
|
[CH:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7](N)=[CH:6][C:5]=1[O:13][CH3:14])([CH3:3])[CH3:2].N([O-])=O.[Na+].[I-:19].[K+]>Cl>[I:19][C:7]1[CH:6]=[C:5]([O:13][CH3:14])[C:4]([CH:1]([CH3:3])[CH3:2])=[C:9]([O:10][CH3:11])[CH:8]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=C(C=C1OC)N)OC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
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Type
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CUSTOM
|
Details
|
After stirring 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 18 hours
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Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between ether and 10% aqueous sodium bisulfite solution
|
Type
|
WASH
|
Details
|
The ether layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=C(C1)OC)C(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 807 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |